molecular formula C13H16N4O B1684213 Veliparib CAS No. 912444-00-9

Veliparib

Numéro de catalogue B1684213
Numéro CAS: 912444-00-9
Poids moléculaire: 244.29 g/mol
Clé InChI: JNAHVYVRKWKWKQ-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Veliparib (ABT-888) is a potential anti-cancer drug acting as a PARP inhibitor . It kills cancer cells by blocking a protein called PARP, thereby preventing the repair of DNA or genetic damage in cancer cells and possibly making them more susceptible to anticancer treatments .


Synthesis Analysis

The synthesis of Veliparib involves the creation of new mitochondria-targeting PARP inhibitor prodrugs of (±)-veliparib . The goal of this synthesis is to advance potential neuroprotective properties without impairing the repair of damaged DNA in the nucleus .


Molecular Structure Analysis

Veliparib belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

Veliparib is a benzimidazole substituted with a carbamoyl group at C-4 and a (2R)-2-methylpyrrolidin-2-yl moiety at C-2 . It is a potent, orally bioavailable PARP inhibitor .


Physical And Chemical Properties Analysis

Veliparib has a molecular formula of C13H16N4O and a molecular weight of 244.2923 g/mol . It is a small molecule and is currently being investigated for its therapeutic properties .

Mécanisme D'action

Target of Action

Veliparib, also known as ABT-888, is a potent inhibitor of the Poly (ADP-ribose) polymerase (PARP) enzymes . The primary targets of Veliparib are Poly [ADP-ribose] polymerase 1 (PARP1) and Poly [ADP-ribose] polymerase 2 (PARP2) . These enzymes play a crucial role in the repair of DNA damage in cells .

Mode of Action

Veliparib acts by blocking the catalytic activity of PARP, thereby preventing the repair of single-strand breaks (SSBs) in the DNA . This leads to the development of double-strand breaks (DSBs) at the replication fork . By inhibiting PARP, Veliparib prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death .

Biochemical Pathways

The action of Veliparib affects the DNA damage response pathway, specifically the base excision repair (BER) pathway . When PARP is inhibited, the repair of SSBs is prevented, leading to the development of DSBs . This exploitation of a deficiency in the DNA damage response pathway through synthetic lethality has emerged as a promising anticancer therapy .

Pharmacokinetics

The pharmacokinetics of Veliparib involve absorption, distribution, metabolism, and excretion (ADME). Veliparib exhibits good oral bioavailability . The apparent clearance (CL/F) and volume of distribution (Vc/F) were found to be 16.5 L/h (for a creatinine clearance of 100 mL/min) and 122.7 L (for a lean body mass of 56 kg), respectively . Veliparib is primarily eliminated by renal excretion .

Result of Action

The molecular and cellular effects of Veliparib’s action involve the induction of DNA damage and cell death. By inhibiting PARP, Veliparib prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death . This effect is particularly potent in cancer cells, which are more dependent on PARP for DNA repair .

Action Environment

The action, efficacy, and stability of Veliparib can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents or molecular targeted agents that also impair mechanisms of DNA repair can potentially optimize the efficacy of PARP inhibitors . .

Safety and Hazards

Veliparib can lead to a higher incidence of anemia and thrombocytopenia when combined with chemotherapy, as well as nausea and fatigue overall . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Orientations Futures

Veliparib is currently being evaluated for its efficacy in treating advanced/metastatic breast cancer . The results from these studies will help determine the future directions for the use of Veliparib in cancer treatment .

Propriétés

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAHVYVRKWKWKQ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238456
Record name Veliparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veliparib

CAS RN

912444-00-9
Record name Veliparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912444-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Veliparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912444009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veliparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Veliparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VELIPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01O4K0631N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Veliparib
Reactant of Route 2
Reactant of Route 2
Veliparib
Reactant of Route 3
Reactant of Route 3
Veliparib
Reactant of Route 4
Veliparib
Reactant of Route 5
Reactant of Route 5
Veliparib
Reactant of Route 6
Veliparib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.